molecular formula C15H18N4O B7531944 (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone

(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone

Katalognummer B7531944
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: BUCHXOLDVABIFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. CPI-455 has been found to have a high affinity for the bromodomain and extraterminal (BET) proteins, which are epigenetic regulators that play a crucial role in gene expression.

Wirkmechanismus

(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone binds to the bromodomain of the BET proteins, which prevents them from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by the BET proteins, which can have a therapeutic effect in diseases where these genes play a role. (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to selectively inhibit the BET proteins, which makes it a promising therapeutic agent with fewer side effects than other epigenetic inhibitors.
Biochemical and Physiological Effects:
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to have a potent antitumor activity in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory diseases. In addition, (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been found to modulate the immune system, which can have a therapeutic effect in diseases where the immune system is dysregulated.

Vorteile Und Einschränkungen Für Laborexperimente

(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has several advantages for lab experiments. It has a high affinity for the BET proteins, which makes it a potent inhibitor. It has also been shown to be selective for the BET proteins, which reduces the risk of off-target effects. However, (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other epigenetic inhibitors, which can limit its use in some labs.

Zukünftige Richtungen

There are several future directions for the research on (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone. One direction is to investigate its potential use in combination therapies with other drugs. (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to have synergistic effects with other epigenetic inhibitors, which makes it a promising candidate for combination therapies. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to have a broad range of biological effects, which makes it a promising therapeutic agent for various diseases. Finally, further research is needed to optimize the synthesis method of (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone and reduce its cost, which will make it more accessible for researchers.

Synthesemethoden

(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the preparation of 4-cyclopropylpiperazine, which is then coupled with imidazo[1,2-a]pyridine-2-carboxylic acid to form the key intermediate. The intermediate is then further modified to obtain (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone. The synthesis of (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Wissenschaftliche Forschungsanwendungen

(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to inhibit the BET proteins, which are involved in the regulation of various genes that play a role in cancer, inflammation, and other diseases. (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been shown to have antitumor activity in preclinical studies, and it has been investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its ability to modulate the immune system.

Eigenschaften

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(13-11-19-6-2-1-3-14(19)16-13)18-9-7-17(8-10-18)12-4-5-12/h1-3,6,11-12H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCHXOLDVABIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.